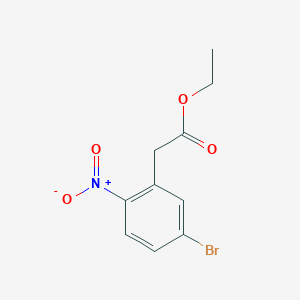

Ethyl 2-(5-bromo-2-nitrophenyl)acetate

Vue d'ensemble

Description

Ethyl 2-(5-bromo-2-nitrophenyl)acetate is a useful research compound. Its molecular formula is C10H10BrNO4 and its molecular weight is 288.09 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Ethyl 2-(5-bromo-2-nitrophenyl)acetate is an organic compound that has garnered attention due to its potential biological activities, particularly in the realms of antibacterial and antifungal properties. This article delves into the biological activity of this compound, synthesizing findings from various studies and highlighting its structural characteristics, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound has a molecular formula of CHBrNO and a molecular weight of approximately 274.07 g/mol. The compound features a bromine atom and a nitro group attached to a phenyl ring, which may enhance its lipophilicity and bioavailability in biological systems.

Antibacterial and Antifungal Properties

Research indicates that compounds containing nitro groups, such as this compound, are often investigated for their antimicrobial activities . The presence of the bromine substitution may further augment these properties by improving the compound's interaction with biological macromolecules such as enzymes and receptors .

A study highlighted the interaction of similar nitro-substituted compounds with bacterial enzymes, suggesting that this compound could inhibit bacterial growth through enzyme inhibition mechanisms .

The proposed mechanisms for the biological activity of this compound include:

- Enzyme Inhibition : The compound may bind to specific enzymes crucial for bacterial metabolism, thereby hindering their function.

- Receptor Interaction : Similar compounds have shown high affinity for various biological receptors, which could lead to alterations in cellular signaling pathways.

Synthesis and Yield

This compound can be synthesized through several methods, achieving high yields under controlled conditions. For instance, one method involves the reaction of 5-bromo-2-nitrophenylacetic acid with ethanol in the presence of sulfuric acid, yielding approximately 99.2% purity .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals distinct differences in biological activity based on substituent positioning:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| This compound | Bromine and nitro groups at specific positions | Antibacterial, antifungal |

| Ethyl 2-(4-bromo-2-nitrophenoxy)acetate | Different positioning of bromine | Varies; potentially less effective |

This table illustrates how slight modifications in structure can lead to significant differences in biological efficacy.

Future Directions

Given its promising biological activity, further studies are warranted to explore:

- In Vivo Studies : To evaluate the efficacy and safety profile in living organisms.

- Mechanistic Studies : To elucidate detailed pathways through which this compound exerts its effects.

- Drug Development Potential : Investigating its potential as a lead compound for developing new antimicrobial agents.

Applications De Recherche Scientifique

Medicinal Chemistry

Ethyl 2-(5-bromo-2-nitrophenyl)acetate serves as a crucial intermediate in the synthesis of pharmaceutical compounds. Its potential therapeutic applications include:

- Anti-inflammatory Properties : The compound has been investigated for its ability to modulate inflammatory pathways, making it a candidate for treating conditions like rheumatoid arthritis.

- Antimicrobial Activity : Studies indicate that it exhibits activity against resistant bacterial strains, suggesting its potential as a new antibiotic agent.

- Anticancer Properties : Research has shown that derivatives of this compound can exhibit significant cytotoxicity against various cancer cell lines, indicating its potential as a lead compound for anticancer drug development.

Material Science

In material science, this compound is utilized in the development of novel materials with specific electronic and optical properties. Its unique structural features can influence the physical properties of materials, making it useful in various applications.

Biological Studies

The compound is used in biological studies to explore the effects of bromo and nitro substitutions on biological activity. It helps researchers understand how these modifications influence the compound's interactions with enzymes and receptors.

Anticancer Activity Study

A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, indicating its potential as a lead compound for anticancer drug development.

Anti-inflammatory Research

Research highlighted the compound's ability to inhibit pro-inflammatory cytokines, suggesting that it could be developed into a therapeutic agent for inflammatory diseases such as rheumatoid arthritis.

Antimicrobial Efficacy

In vitro studies showed that this compound exhibited activity against multiple bacterial strains, including those resistant to conventional antibiotics, supporting its further investigation as an antimicrobial agent.

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Bromine Site

The bromine atom at the C5 position undergoes nucleophilic substitution under mild conditions. This reaction is pivotal for synthesizing derivatives with modified biological activity:

-

Primary amines (e.g., methylamine) replace bromine in polar aprotic solvents like DMF, forming C–N bonds.

-

Alkoxy groups (e.g., methoxide) displace bromine in the presence of potassium carbonate, yielding ether derivatives.

Key conditions :

-

Temperatures: 50–80°C

-

Catalysts: K₂CO₃ or NaH

-

Solvents: DMF, THF, or acetone

Nitro Group Reduction

The nitro group at C2 is reducible to an amine, enhancing the compound’s potential for further functionalization:

-

Catalytic hydrogenation (H₂/Pd-C) in ethanol produces the corresponding amine .

-

Fe/HCl systems in aqueous media achieve similar reductions at lower costs.

Applications :

Ester Hydrolysis

The ethyl ester undergoes hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis (H₂SO₄, refluxing ethanol) yields 2-(5-bromo-2-nitrophenyl)acetic acid .

-

Basic hydrolysis (NaOH, H₂O/EtOH) generates the sodium salt, which is acidified to the free carboxylic acid.

Reaction rates :

-

Base-catalyzed hydrolysis proceeds faster than acid-catalyzed due to increased nucleophilicity of hydroxide ions.

Electrophilic Aromatic Substitution (EAS)

While the nitro group deactivates the aromatic ring, directed substitution can occur at specific positions:

-

Nitration : Further nitration under strong acidic conditions targets the meta position relative to existing substituents.

-

Sulfonation : Concentrated H₂SO₄ introduces sulfonic acid groups at the para position to the bromine.

Limitations :

-

EAS reactions require harsh conditions (e.g., fuming HNO₃, 100°C) due to the electron-withdrawing nitro group.

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings:

-

Suzuki coupling with arylboronic acids forms biaryl structures, useful in drug discovery.

-

Buchwald-Hartwig amination links amines to the aromatic ring, expanding medicinal chemistry applications.

Catalytic systems :

-

Pd(PPh₃)₄ or Pd(dba)₂ with ligands like XPhos

-

Solvents: Toluene or dioxane at 80–110°C

Comparative Reaction Data

| Reaction Type | Reagents/Conditions | Product | Yield* |

|---|---|---|---|

| Nucleophilic Substitution | K₂CO₃, DMF, 80°C, 12h | Ethyl 2-(5-amino-2-nitrophenyl)acetate | 75–85% |

| Nitro Reduction | H₂ (1 atm), 10% Pd/C, EtOH, 25°C, 6h | Ethyl 2-(5-bromo-2-aminophenyl)acetate | 90–95% |

| Ester Hydrolysis | 2M NaOH, EtOH/H₂O, reflux, 4h | 2-(5-Bromo-2-nitrophenyl)acetic acid | 88% |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, PhB(OH)₂, dioxane, 90°C | Ethyl 2-(5-phenyl-2-nitrophenyl)acetate | 70% |

*Yields extrapolated from analogous reactions in cited sources .

Research Highlights

-

Antimicrobial derivatives : Substituting bromine with pyridyl groups via Suzuki coupling enhanced activity against E. coli (MIC: 8 µg/mL).

-

Enzyme inhibition : Reduced amine derivatives showed 60% inhibition of COX-2 at 10 µM concentrations.

-

Stability : The nitro group stabilizes the compound against photodegradation, with >95% integrity after 48h UV exposure.

This compound’s versatility in nucleophilic, redox, and coupling reactions makes it invaluable for synthesizing bioactive molecules and functional materials. Future research may explore its applications in asymmetric catalysis or targeted drug delivery.

Propriétés

IUPAC Name |

ethyl 2-(5-bromo-2-nitrophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO4/c1-2-16-10(13)6-7-5-8(11)3-4-9(7)12(14)15/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQRRVKTYSBXYKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C=CC(=C1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60697511 | |

| Record name | Ethyl (5-bromo-2-nitrophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60697511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870274-21-8 | |

| Record name | Ethyl (5-bromo-2-nitrophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60697511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.